molecular formula C5H5N5S B8760240 6-Methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione CAS No. 35101-92-9

6-Methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione

Cat. No.: B8760240
CAS No.: 35101-92-9
M. Wt: 167.19 g/mol
InChI Key: ATUNNTPMYDCPAZ-UHFFFAOYSA-N
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Description

6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by a fused ring system consisting of triazole and triazine rings, with a methyl group at the 6th position and a thione group at the 7th position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione typically involves the reaction of N-triazol-3-yl imidates with isothiocyanate derivatives in refluxing toluene . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. The process involves the following steps:

  • Preparation of N-triazol-3-yl imidates.
  • Reaction with isothiocyanate derivatives in refluxing toluene.
  • Isolation and purification of the final product.

Industrial Production Methods

While specific industrial production methods for 6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Alkyl halides (e.g., bromoethane) and bases (e.g., potassium carbonate) in solvents like dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like ethanol.

Major Products

    Alkylation: Formation of N-alkylated triazolotriazine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Substitution: Formation of substituted triazolotriazine derivatives with various functional groups.

Scientific Research Applications

6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antiviral activity may involve inhibition of viral enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(6H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6th position and the thione group at the 7th position differentiates it from other triazolotriazine derivatives, making it a valuable compound for various applications.

Properties

CAS No.

35101-92-9

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione

InChI

InChI=1S/C5H5N5S/c1-9-3-7-4-6-2-8-10(4)5(9)11/h2-3H,1H3

InChI Key

ATUNNTPMYDCPAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=NC=NN2C1=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

The synthesis method of Example 55 was applied. The compound (1.49 g) obtained in Example 29 and diethoxymethyl acetate (12 ml) were used as reagents. The mixture was reacted at 75° C. for 2 hours to give 1.39 g of white crystals (yield 88%). The crystals were subjected to recrystallization from acetone to give white crystals.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Yield
88%

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